(Z)-4-Cyclohexylmethylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclohexane, featuring a carboxylic acid functional group and a cyclohexylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexylmethyl bromide with cyclohexanecarboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the carboxylate group.
Starting Materials: Cyclohexylmethyl bromide and cyclohexanecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylmethyl ketone, while reduction can produce cyclohexylmethanol.
Scientific Research Applications
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with only one cyclohexane ring and a carboxylic acid group.
Cyclohexylmethyl ketone: Similar structure but with a ketone functional group instead of a carboxylic acid.
Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a cyclohexylmethyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions in chemical and biological systems that simpler analogs may not exhibit.
Properties
CAS No. |
101564-25-4 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
4-(cyclohexylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-13H,1-10H2,(H,15,16) |
InChI Key |
YARQMPDXVPZULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.